Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate
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Overview
Description
Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate, also known as Molecules 1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that play a role in disease progression. Studies have shown that this compound 1 can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
This compound 1 has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have antioxidant activity, which may help protect against oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate 1 in lab experiments is its unique chemical structure, which allows for the development of new drugs with specific properties and functions. However, one of the limitations of using this compound 1 is its relatively high cost and limited availability, which may hinder its widespread use in research.
Future Directions
There are several future directions for the research and development of Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate 1. One potential direction is the development of new drugs for the treatment of cancer, inflammation, and infectious diseases based on the chemical structure of this compound 1. Another direction is the investigation of the mechanism of action of this compound 1 and its potential interactions with other drugs and compounds. Additionally, further research is needed to optimize the synthesis method of this compound 1 and improve its availability and cost-effectiveness.
Conclusion
In conclusion, this compound 1 is a novel chemical compound that has shown potential applications in various scientific fields. Its unique chemical structure and properties make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound 1 and optimize its synthesis method for widespread use in research.
Synthesis Methods
The synthesis of Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate 1 involves a multi-step process that starts with the reaction between 4-aminobenzoic acid and 4-nitrobenzoyl chloride to form 4-nitrobenzoic acid. The nitro group in 4-nitrobenzoic acid is then reduced to an amino group using a reducing agent such as iron powder. The resulting compound is then reacted with 5-fluoropyrimidine-2-carboxylic acid to form the intermediate product. The final step involves the reaction of the intermediate product with 3-oxopiperazine-1-sulfonyl chloride to form this compound 1.
Scientific Research Applications
Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate 1 has shown potential applications in several scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique chemical structure and properties make it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O5S/c1-26-15(23)11-2-4-13(5-3-11)27(24,25)20-6-7-21(14(22)10-20)16-18-8-12(17)9-19-16/h2-5,8-9H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFPKFQRPRJZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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